4-(4-chlorophenyl)phthalazin-1(2H)-one
Overview
Description
4-(4-chlorophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the phthalazinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one typically involves the reaction of 4-chlorobenzoyl chloride with phthalic hydrazide. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the phthalazinone ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phthalazinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced phthalazinone derivatives.
Substitution: Formation of substituted phthalazinone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential neuroprotective and anti-inflammatory effects, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, suggesting its role in modulating inflammatory pathways. Additionally, it may exert neuroprotective effects by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
4-(Azolylphenyl)-phthalazin-1-amines:
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
Uniqueness
4-(4-chlorophenyl)phthalazin-1(2H)-one stands out due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLKSRYOYNILEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351039 | |
Record name | 4-(4-chlorophenyl)phthalazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51334-86-2 | |
Record name | 4-(4-chlorophenyl)phthalazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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